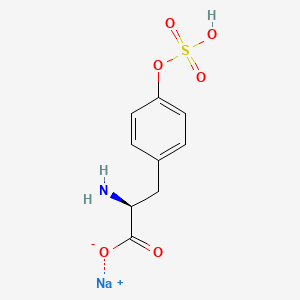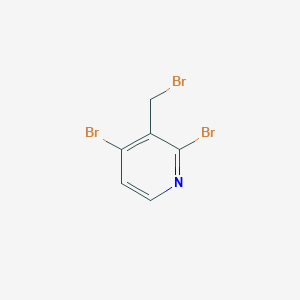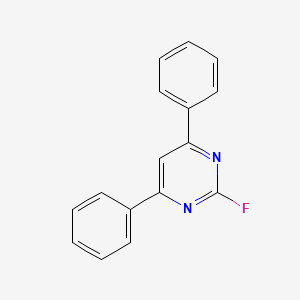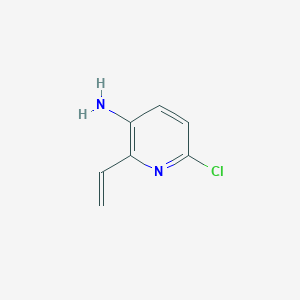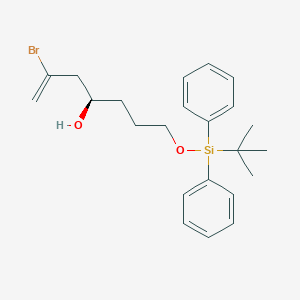
(R)-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol is a complex organic compound that features a bromine atom, a tert-butyldiphenylsilyl group, and a hept-1-en-4-ol backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol typically involves multiple steps, starting from simpler precursors. One common route involves the protection of a hept-1-en-4-ol derivative with a tert-butyldiphenylsilyl group, followed by bromination at the 2-position. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The double bond in the hept-1-en-4-ol backbone can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, tetrahydrofuran), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., PCC, Dess-Martin periodinane), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, hydrogenation catalysts (e.g., Pd/C), solvents (e.g., ethanol).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Reduction: Saturated alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol depends on its specific application. In chemical reactions, the bromine atom and the tert-butyldiphenylsilyl group play crucial roles in directing reactivity and selectivity. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol: Unique due to the presence of both a bromine atom and a tert-butyldiphenylsilyl group.
®-2-Bromo-7-((tert-butyldimethylsilyl)oxy)hept-1-en-4-ol: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
®-2-Bromo-7-((trimethylsilyl)oxy)hept-1-en-4-ol: Features a trimethylsilyl group, making it less bulky compared to tert-butyldiphenylsilyl.
Uniqueness
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol stands out due to the steric and electronic effects imparted by the tert-butyldiphenylsilyl group, which can influence its reactivity and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
784194-08-7 |
|---|---|
Molekularformel |
C23H31BrO2Si |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
(4R)-2-bromo-7-[tert-butyl(diphenyl)silyl]oxyhept-1-en-4-ol |
InChI |
InChI=1S/C23H31BrO2Si/c1-19(24)18-20(25)12-11-17-26-27(23(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,20,25H,1,11-12,17-18H2,2-4H3/t20-/m1/s1 |
InChI-Schlüssel |
JFCWNGPAJMISHU-HXUWFJFHSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H](CC(=C)Br)O |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(CC(=C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
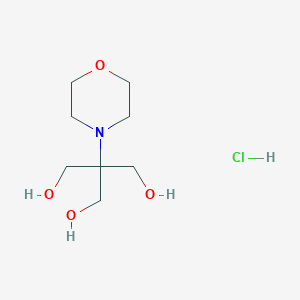

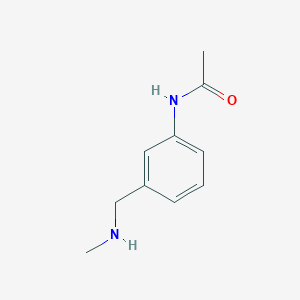
![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
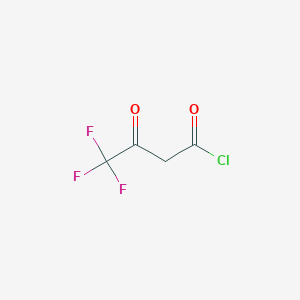
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)


